Chemical structure and properties of 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid
Chemical structure and properties of 4H-Thipyrano-4-oxo-[2,3-b]pyridine-3-carboxylic acid
An In-Depth Technical Guide to the Chemical Structure and Properties of the 4H-Thiopyrano[2,3-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Thiopyrano[2,3-b]pyridine Core
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel heterocyclic scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of fused pyridine derivatives, the thiopyrano[2,3-b]pyridine core has garnered increasing attention as a privileged structure.[1] This bicyclic system, which incorporates a sulfur-containing ring fused to a pyridine moiety, presents a unique combination of steric and electronic properties that make it an attractive starting point for the design of biologically active molecules.
Derivatives of the thiopyrano[2,3-b]pyridine scaffold have demonstrated a diverse range of pharmacological activities, most notably as potent anticancer and antifungal agents.[2][3] The structural rigidity of the fused ring system, coupled with the potential for substitution at various positions, allows for the fine-tuning of a compound's interaction with biological targets. This guide will provide a comprehensive overview of the chemical structure, synthesis, and properties of the 4H-thiopyrano[2,3-b]pyridine scaffold, with a particular focus on derivatives bearing a 4-oxo functionality, which are of significant interest in drug discovery.
Molecular Architecture and Physicochemical Properties
The fundamental structure of 4H-thiopyrano[2,3-b]pyridine consists of a thiopyran ring fused to a pyridine ring. The "4-oxo" designation indicates the presence of a carbonyl group at the 4-position of the thiopyran ring, which significantly influences the molecule's electronic distribution and potential for hydrogen bonding.
Structural Features:
-
Planarity: The fused aromatic nature of the pyridine ring and the adjacent pyranone-like ring in the 4-oxo derivatives contribute to a relatively planar molecular structure. This planarity can facilitate intermolecular stacking and crystal packing, which may impact solubility.[4]
-
Electronic Nature: The electron-withdrawing effect of the pyridine nitrogen and the 4-oxo group, combined with the electron-donating capacity of the sulfur atom, creates a unique electronic landscape. This distribution of electron density is crucial for the molecule's reactivity and its ability to interact with biological macromolecules.
-
Substitution Potential: The scaffold offers multiple sites for chemical modification, allowing for the introduction of various functional groups to modulate properties such as solubility, lipophilicity, and target-binding affinity.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Significance in Drug Development |
| Molecular Weight | > 200 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| XLogP3 | 1.0 - 3.0 | Indicates moderate lipophilicity, which is often optimal for cell membrane permeability. |
| Hydrogen Bond Donors | 1-2 (from carboxylic acid) | Influences solubility and target binding through hydrogen bond interactions. |
| Hydrogen Bond Acceptors | 3-4 (from carbonyls, pyridine N, and carboxylic acid) | Crucial for molecular recognition and binding to biological targets. |
| Polar Surface Area | 60 - 90 Ų | A key parameter for predicting cell permeability and oral absorption. |
Synthetic Strategies for the Thiopyrano[2,3-b]pyridine Core
The construction of the thiopyrano[2,3-b]pyridine scaffold can be achieved through several synthetic routes, often involving multi-component reactions or the cyclization of appropriately functionalized pyridine precursors. A common and effective approach starts from a substituted nicotinonitrile derivative.[3][5]
General Synthetic Workflow:
A representative synthetic pathway to access 4-oxo-thiopyrano[2,3-b]pyridine derivatives is outlined below. This multi-step synthesis highlights the key transformations required to build the heterocyclic core.
A general synthetic workflow for thiopyrano[2,3-b]pyridines.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on methodologies reported for the synthesis of thiopyrano[2,3-b]pyridine derivatives.[3][6]
Step 1: Synthesis of the Thioether Intermediate
-
To a solution of a suitable nicotinonitrile derivative (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add a base like potassium carbonate or sodium hydride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate mercapto-containing reagent (e.g., ethyl mercaptoacetate) (1.1 eq) dropwise.
-
Continue stirring at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the thioether intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the thioether intermediate (1.0 eq) in a high-boiling point solvent such as diphenyl ether.
-
Heat the reaction mixture to reflux (typically 200-250 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a non-polar solvent like hexane to precipitate the cyclized product.
-
Filter the precipitate, wash with hexane, and dry to obtain the crude thiopyrano[2,3-b]pyridine derivative.
-
Recrystallize from a suitable solvent system (e.g., ethanol/DMF) for further purification.
Step 3: Functional Group Manipulation (e.g., introduction of the 4-oxo group)
The introduction of the 4-oxo group can be achieved through various methods depending on the specific precursors and desired final product. This may involve oxidation of a methylene group at the 4-position or the use of starting materials that already contain the carbonyl functionality.
Spectroscopic Characterization
The structural elucidation of thiopyrano[2,3-b]pyridine derivatives relies on a combination of modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of these compounds typically show characteristic signals for the aromatic protons of the pyridine ring, as well as signals for any substituents on the scaffold. The chemical shifts and coupling constants provide valuable information about the substitution pattern.[2]
-
¹³C NMR: The carbon NMR spectra will display distinct signals for the quaternary carbons of the fused ring system and the carbonyl carbon of the 4-oxo group (typically in the range of 170-190 ppm).[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for confirming their elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also provide structural insights.[2][3]
-
Infrared (IR) Spectroscopy: The IR spectra of 4-oxo-thiopyrano[2,3-b]pyridine derivatives are characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1640-1680 cm⁻¹.[6]
Biological Activities and Therapeutic Potential
The thiopyrano[2,3-b]pyridine scaffold has emerged as a promising platform for the development of new therapeutic agents, with a significant body of research highlighting its anticancer and antifungal properties.
Anticancer Activity:
Numerous studies have demonstrated the potent cytotoxic effects of thiopyrano[2,3-b]pyridine derivatives against a range of human cancer cell lines.[3][5]
| Compound Class | Cancer Cell Lines | Reported Activity (IC₅₀) | Reference |
| Substituted Thiopyrano[2,3-b]pyridines | MCF-7 (Breast), HCT-116 (Colon) | Micromolar to sub-micromolar range | [3][5] |
| 3-Substitutedmethylene-2H-thiopyrano[2,3-b]pyridin-4(3H)-ones | Various human tumor cell lines | Significant antiproliferative activity | [2] |
Mechanism of Action:
The precise mechanisms by which these compounds exert their anticancer effects are still under investigation, but several potential targets have been proposed. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Further research is needed to fully elucidate the molecular pathways involved.
Antifungal Activity:
In addition to their anticancer properties, certain thiopyrano[2,3-b]pyridine derivatives have exhibited significant antifungal activity against various fungal strains.[2] This dual activity makes them particularly interesting candidates for further development, as there is a growing need for new antimicrobial agents.
Future Directions and Conclusion
The 4H-thiopyrano[2,3-b]pyridine scaffold represents a fertile ground for the discovery of new drug candidates. The synthetic accessibility of this core, combined with its demonstrated biological potential, ensures that it will remain an area of active research. Future efforts in this field will likely focus on:
-
Expansion of Chemical Diversity: The synthesis of larger and more diverse libraries of thiopyrano[2,3-b]pyridine derivatives to explore a wider range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to identify the key structural features responsible for the observed biological activities and to optimize lead compounds.
-
Mechanism of Action Studies: In-depth investigations to elucidate the molecular mechanisms underlying the anticancer and antifungal effects of these compounds.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.
References
-
Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro. (2025). ResearchGate. [Link]
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen. [Link]
-
Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022). MDPI. [Link]
-
Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. (2015). MDPI. [Link]
-
Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. (n.d.). Academia.edu. [Link]
-
Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. (2019). PubMed. [Link]ncbi.nlm.nih.gov/31544253/)
Sources
- 1. Fused Pyridine Derivatives: Synthesis and Biological Activities | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity | MDPI [mdpi.com]
- 5. Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
